molecular formula C21H16F2N2O2 B4616650 N'-(diphenylacetyl)-3,5-difluorobenzohydrazide

N'-(diphenylacetyl)-3,5-difluorobenzohydrazide

Cat. No.: B4616650
M. Wt: 366.4 g/mol
InChI Key: NXGCEGQMAQDRIK-UHFFFAOYSA-N
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Description

N'-(diphenylacetyl)-3,5-difluorobenzohydrazide is a useful research compound. Its molecular formula is C21H16F2N2O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.11798408 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

  • N'-(diphenylacetyl)-3,5-difluorobenzohydrazide derivatives have been investigated for their antioxidant properties. For instance, Shakir, Ariffin, and Abdulla (2014) synthesized compounds with significant free-radical scavenging ability, demonstrating potential antioxidant applications (Shakir, Ariffin, & Abdulla, 2014).

Drug Delivery Systems

  • This compound has also been explored in the context of drug delivery systems. Wang, Goyanes, Gaisford, and Basit (2016) evaluated the use of stereolithography for fabricating drug-loaded tablets with modified-release characteristics, indicating the potential of such compounds in advanced pharmaceutical manufacturing (Wang, Goyanes, Gaisford, & Basit, 2016).

Molecular Dynamic Simulations

  • Pillai et al. (2017) conducted vibrational spectroscopic investigations and molecular dynamic simulations on related compounds, assessing their industrial and biological significance. This study highlights the versatile applications of these compounds in both scientific and industrial domains (Pillai et al., 2017).

Electrochemical Properties

  • The electrochemical properties of derivatives of this compound have been explored by Cauquis, Cognard, and Serve (1975), particularly the anodic processes in organic mediums. Such research is crucial for applications in electrochemistry and materials science (Cauquis, Cognard, & Serve, 1975).

Anticancer Agents

  • This compound derivatives have been synthesized and evaluated for their potential as anticancer agents. Studies like those conducted by Jin et al. (2006) and Mansour, Eid, and Khalil (2003) have shown significant activity against various cancer cells, highlighting their potential in medicinal chemistry (Jin et al., 2006), (Mansour, Eid, & Khalil, 2003).

Antimicrobial Evaluation

  • Novel series of derivatives have been synthesized for antimicrobial evaluation, as demonstrated by Ningaiah et al. (2014). Their research shows the potential of these compounds in developing new antimicrobial agents (Ningaiah et al., 2014).

Cytotoxic and Oxidative Effects

  • Studies have also been conducted on the cytotoxic and oxidative effects of related compounds, as shown in the research by Akbas et al. (2017). These findings are crucial for understanding the safety profile of these compounds in various applications (Akbas et al., 2017).

Spectroscopic Reagent Applications

  • Oxidized forms of diphenylamine, a related compound, have been used as spectrophotometric reagents in pharmaceutical analysis, as researched by Emara, Refaat, Abdel-Wadood, and Hassan (2005). This demonstrates the utility of these compounds in analytical chemistry (Emara, Refaat, Abdel-Wadood, & Hassan, 2005).

Properties

IUPAC Name

N'-(2,2-diphenylacetyl)-3,5-difluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O2/c22-17-11-16(12-18(23)13-17)20(26)24-25-21(27)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGCEGQMAQDRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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